tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate
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Overview
Description
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate: is a chemical compound known for its unique structure and reactivity. It features a tert-butyl group, a methanesulfonylphenyl moiety, and a carbamate linkage, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-methanesulfonylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbamate linkage, potentially breaking it down into amine and alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry .
Biology: The compound can be used in biological studies to investigate enzyme interactions and protein modifications. Its carbamate linkage is particularly useful in studying enzyme-catalyzed reactions .
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a promising candidate for drug delivery systems .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate linkage can be hydrolyzed by enzymes, releasing the active components. The methanesulfonyl group can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
tert-butyl N-phenylcarbamate: Similar structure but lacks the methanesulfonyl group.
tert-butyl N-(4-nitrophenyl)carbamate: Contains a nitro group instead of a methanesulfonyl group.
tert-butyl N-(4-chlorophenyl)carbamate: Features a chloro group in place of the methanesulfonyl group.
Uniqueness: tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties. This makes it more versatile in chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylsulfonylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)15-9-12(17)16-10-5-7-11(8-6-10)22(4,19)20/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKVONHJCRYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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